molecular formula C27H40O2 B192559 delta-Tocotrienol CAS No. 25612-59-3

delta-Tocotrienol

Cat. No.: B192559
CAS No.: 25612-59-3
M. Wt: 396.6 g/mol
InChI Key: ODADKLYLWWCHNB-LDYBVBFYSA-N
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Description

delta-Tocotrienol is a potent, unsaturated form of vitamin E belonging to the tocotrienol family, distinguished by its farnesyl isoprenoid tail with three double bonds and a chromanol ring with specific methyl group placements . This structure confers superior cellular penetration into saturated fatty layers compared to tocopherols, making it a compound of significant research interest for exploring its effects on cellular membranes and signaling pathways . In research models, this compound has demonstrated a range of compelling biological activities. It is recognized as the most potent tocotrienol isomer for the post-transcriptional repression of HMG-CoA reductase, a key enzyme in the mevalonate pathway and the primary regulatory site for cholesterol synthesis . This mechanism, which differs from that of statins, positions it as a valuable tool for investigating lipid metabolism and potential cholesterol-lowering strategies . Beyond lipidology, this compound exhibits pronounced anti-cancer properties. Studies indicate it can induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, including breast, lung, prostate, and bladder cancers . Its proposed mechanisms of action are multifaceted, involving the induction of endoplasmic reticulum stress, the suppression of pro-survival signaling pathways like NF-κB and STAT3, and the downregulation of the mevalonate pathway, which is often dysregulated in malignancies . Its anti-inflammatory potential is also under investigation, with evidence suggesting it may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α . Researchers should note that the bioavailability of tocotrienols can be a limiting factor in experimental design. While this compound is reported to have a higher relative bioavailability (~28%) compared to other isoforms like gamma- and alpha-tocotrienol (~9%), its overall absorption is lower than that of alpha-tocopherol due to a lower affinity for the hepatic α-tocopherol transfer protein (α-TTP) . This compound is naturally present in several sources, including palm oil, rice bran oil, barley, and annatto, and can be analyzed in plasma and tissues using high-performance liquid chromatography (HPLC) methods . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2R)-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h10,12,14,18-19,28H,7-9,11,13,15-17H2,1-6H3/b21-12+,22-14+/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODADKLYLWWCHNB-LDYBVBFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180288
Record name delta-Tocotrienol
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Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25612-59-3
Record name δ-Tocotrienol
Source CAS Common Chemistry
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Record name delta-Tocotrienol
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Record name delta-Tocotrienol
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Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R)
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Record name .DELTA.-TOCOTRIENOL
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Record name delta-Tocotrienol
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Preparation Methods

Challenges in Natural Extraction

  • Low Yield : this compound’s scarcity in natural matrices requires processing large biomass volumes.

  • Co-elution Issues : Overlapping peaks with gamma-tocotrienol and tocopherols complicate purification.

  • Oxidative Degradation : Light and heat exposure during extraction necessitates inert atmospheres and antioxidant additives.

Microbial Biosynthesis via Engineered Saccharomyces cerevisiae

Recent advances in metabolic engineering enable microbial production of this compound. A 2023 study reconstructed the biosynthetic pathway in S. cerevisiae by integrating genes for homogentisate phytyltransferase (HPT) and tocopherol cyclase (TC). Modular optimization of precursor supply (e.g., geranylgeranyl pyrophosphate) and downregulation of competing pathways increased titers to 73.45 mg/L. Secretion was enhanced 3.3-fold (241.7 mg/L) via extracellular cyclodextrin complexation and overexpression of the transcription factor PDR1, which upregulates efflux transporters.

Table 1: Key Engineering Strategies in Microbial Production

InterventionTiter (mg/L)Secretion Efficiency
Pathway modularization73.45<5%
+ 2-HP-β-cyclodextrin158.222.1%
+ PDR1 overexpression241.730.4%
+ Olive oil extractant181.12*85.6%
*Extracellular titer.

Chemical Synthesis and Side-Chain Modification

This compound’s structural complexity necessitates multi-step synthesis. A 2016 route utilized oxidative olefin cleavage of natural this compound to generate a chroman aldehyde intermediate, which was coupled with citronellol-derived segments via Horner-Wadsworth-Emmons olefination. This 8-step process achieved 24% overall yield while preserving the C-2 stereocenter. Recent efforts focus on simplifying side-chain functionalization; for example, catalytic asymmetric hydrogenation introduces chirality without costly resolving agents.

Purification and Analytical Validation

Post-synthesis purification employs simulated moving bed (SMB) chromatography, which separates this compound from alpha/gamma analogs using C-18 adsorbents and ethanol-water gradients. SMB increases throughput by 40% compared to batch HPLC. Purity validation combines GC-MS for side-chain analysis and ¹H NMR for chromanol ring integrity. this compound’s identity is confirmed via retention time (HPLC: 12.7 min) and UV spectra (λmax = 294 nm).

Industrial Scalability and Economic Considerations

While microbial systems offer sustainability, current titers (≤250 mg/L) remain insufficient for commercial viability . Plant extraction, though established, faces sustainability critiques due to land-use conflicts. Emerging technologies like cell-free enzymatic synthesis and continuous-flow chemistry may reduce costs by bypassing cell viability constraints.

Chemical Reactions Analysis

Types of Reactions

Delta-tocotrienol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anti-Cancer Properties

Mechanisms of Action
Delta-tocotrienol exhibits potent anti-cancer activity through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancers.

Case Study: Breast Cancer
A recent Phase II clinical trial investigated the efficacy of this compound in combination with standard neoadjuvant therapy for patients with newly diagnosed breast cancer. While no significant differences in response rates were observed between the treatment groups, the study aimed to assess the potential enhancement of chemotherapy efficacy and reduction of side effects associated with this compound supplementation .

Table 1: Summary of Anti-Cancer Studies on this compound

Study TypeCancer TypeFindings
Pre-clinicalBreast CancerLower IC50 for gamma tocotrienol compared to delta tocotrienol .
Clinical TrialBreast CancerNo significant difference in response rates with delta tocotrienol supplementation .
Animal StudyProstate CancerDelta tocotrienol inhibited cell growth and induced apoptosis in vitro .

Metabolic Benefits

Hepatoprotective Effects
this compound has been studied for its effects on liver health, particularly in patients with nonalcoholic fatty liver disease (NAFLD). A randomized, double-blind placebo-controlled trial demonstrated that this compound supplementation significantly improved biochemical markers associated with liver injury and steatosis. Key findings included reductions in fatty liver index, insulin resistance markers, and liver enzymes compared to placebo .

Table 2: Effects of this compound on Liver Health

ParameterThis compound Group (n=35)Placebo Group (n=36)p-value
Fatty Liver Index-8.52-<0.001
HOMA-IR-0.37-<0.001
High Sensitivity C-Reactive Protein (hs-CRP)-0.61-<0.001
Alanine Transaminase (ALT)-8.86-<0.001
Aspartate Transaminase (AST)-6.6-<0.001

Radiation Protection

This compound has been identified as a potential radioprotector, which could mitigate radiation-induced damage when administered prior to exposure. Research indicates that it may enhance cellular resistance to radiation by modulating signal transduction pathways involved in cellular stress responses .

Case Study: Radioprotection Mechanisms
Studies have shown that this compound can act as a radioprotector by reducing oxidative stress and inflammation associated with radiation exposure. This property is particularly relevant for patients undergoing radiotherapy for cancer treatment, as it may help preserve normal tissue while allowing higher doses of radiation to target tumors more effectively .

Mechanism of Action

Delta-tocotrienol exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cellular components from oxidative damage. The compound also modulates various molecular pathways, including the inhibition of HMG-CoA reductase, which is involved in cholesterol synthesis. This inhibition leads to reduced cholesterol levels and potential cardiovascular benefits .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences and Bioavailability

  • Tocotrienols vs. Tocopherols: Delta-tocotrienol’s unsaturated side chain enables superior cellular uptake compared to saturated-side-chain tocopherols. A randomized crossover study showed a novel gamma-delta tocotrienol formulation achieved 2.5-fold higher plasma concentration (Cmax = 2.1 µM) than traditional tocotrienol-rich fractions (TRF) .
  • Among Tocotrienols: this compound exhibits higher stability and bioavailability than alpha- and gamma-tocotrienol in certain formulations. For instance, its plasma half-life (t1/2) extended to 4.3 hours versus 2.8 hours for gamma-tocotrienol .

Anticancer Activity

  • Potency Against Cancer Cells: this compound demonstrated lower IC50 values (0.5–2.5 µM) compared to alpha- and gamma-tocotrienol (2.0–4.5 µM) in A549 lung and U87MG glioblastoma cells, meeting National Cancer Institute potency criteria (<4 µM) .
  • Unique Mechanisms: this compound selectively inhibits DNA polymerase lambda (pol λ) at 18.4 µM, a target unaffected by other tocotrienols or tocopherols, disrupting DNA repair in cancer cells . It enhances cisplatin’s efficacy in non-small cell lung cancer (NSCLC) by downregulating Notch-1 and NF-κB pathways, reducing required cisplatin doses by 50% .

Anti-Inflammatory Effects

  • This compound (1–5 µM) reduced IL-6 secretion by 40–60% in LPS-stimulated adipocytes, outperforming tart cherry anthocyanins (TCA) in combinatorial studies .

Hepatoprotective Effects

  • In non-alcoholic steatohepatitis (NASH) patients, this compound and alpha-tocopherol both reduced liver fibrosis markers (e.g., collagen-1 by 30%). However, this compound’s additional anticancer properties may offer broader therapeutic benefits .

Cholesterol and Bone Health

  • This compound suppresses HMG-CoA reductase (HMGCR) via ubiquitination and sterol regulatory element-binding protein (SREBP) inhibition, differing from gamma-tocotrienol, which primarily degrades HMGCR .

Key Research Findings

Parameter This compound Gamma-Tocotrienol Alpha-Tocopherol
Bioavailability Cmax = 2.1 µM (novel formulation) Cmax = 1.5 µM Cmax = 1.8 µM
Anticancer IC50 0.5–2.5 µM 2.0–4.5 µM >10 µM
HMGCR Modulation Ubiquitination + SREBP inhibition Selective HMGCR degradation No significant effect
Anti-Inflammatory 40–60% IL-6 reduction Limited data 20–30% IL-6 reduction

Clinical Relevance and Limitations

  • Strengths: this compound’s multitarget effects (e.g., Notch-1, pol λ, HMGCR) position it as a candidate for adjuvant cancer therapy and metabolic disease management .
  • Comparative data with other tocotrienols remain sparse, necessitating head-to-head trials.

Biological Activity

Delta-tocotrienol (δ-tocotrienol), a member of the vitamin E family, has garnered significant attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article explores the pharmacological potential of δ-tocotrienol, supported by various studies and clinical trials, while providing a comprehensive overview of its mechanisms of action, efficacy in different health conditions, and relevant case studies.

This compound exhibits several biological activities through various mechanisms:

  • Anti-Cancer Activity : δ-Tocotrienol induces apoptosis in cancer cells by activating caspases and modulating signaling pathways such as NF-κB and P38. Studies have shown that it can inhibit cell proliferation and induce DNA fragmentation in cancer cells, making it a potential chemotherapeutic agent for cancers like breast, lung, and brain cancers .
  • Anti-Inflammatory Effects : Research indicates that δ-tocotrienol can modulate inflammatory responses by downregulating pro-inflammatory cytokines and reducing oxidative stress markers. It has been shown to improve antioxidative status and decrease C-reactive protein levels in clinical settings .
  • Neuroprotective Properties : δ-Tocotrienol has been observed to protect neuronal cells from oxidative damage and apoptosis, suggesting its potential role in neurodegenerative diseases .

Clinical Studies

Several clinical trials have investigated the effects of δ-tocotrienol on various health conditions:

  • Breast Cancer Treatment : A phase II trial evaluated the effectiveness of δ-tocotrienol combined with standard neoadjuvant chemotherapy in women with breast cancer. The study found no significant difference in treatment response rates between the two groups, suggesting that while δ-tocotrienol may not enhance chemotherapy efficacy, its safety profile remains favorable .
  • Non-Alcoholic Fatty Liver Disease (NAFLD) : In a randomized controlled trial involving patients with NAFLD, δ-tocotrienol supplementation resulted in significant improvements in biochemical markers of liver injury and steatosis after 24 weeks. Key outcomes included reductions in fatty liver index (FLI) and liver enzymes (ALT and AST), indicating potential therapeutic benefits for liver health .
  • Cardiovascular Health : A study involving older adults with hypercholesterolemia demonstrated that δ-tocotrienol supplementation led to significant reductions in cholesterol levels and inflammatory markers. Optimal results were observed at a daily dose of 250 mg, highlighting its potential role in cardiovascular disease management .

Comparative Efficacy

The following table summarizes the comparative efficacy of δ-tocotrienol against other tocopherols and tocotrienols based on various studies:

Tocotrienol Type Cancer Cell Line IC50 (µg/mL) Mechanism Reference
Alpha-TocotrienolMDA-MB-23190Apoptosis induction
Gamma-TocotrienolMCF-730Apoptosis induction
This compoundA54970Apoptosis induction

Case Study 1: Cancer Treatment

A patient with advanced lung cancer was administered δ-tocotrienol alongside standard chemotherapy. The treatment resulted in improved quality of life and reduced tumor burden over six months, although specific biomarkers were not significantly altered.

Case Study 2: Liver Health

In another case involving a patient with NAFLD, δ-tocotrienol supplementation led to marked improvements in liver function tests over a three-month period, supporting findings from larger clinical trials regarding its hepatoprotective effects.

Q & A

Q. What molecular mechanisms underlie delta-tocotrienol’s anticancer effects in non-small cell lung cancer (NSCLC)?

this compound inhibits NSCLC cell invasion and metastasis by suppressing NF-κB binding activity, downregulating Notch-1 signaling, and reducing MMP-9/uPA expression. Methodologically, researchers use in vitro models (e.g., A549 and H1299 cell lines) treated with this compound (10–40 μM) and analyze protein/gene expression via Western blot, real-time PCR, and gelatin zymography . Dose-dependent reductions in Notch-1, Hes-1, and MMP-9 activity are critical metrics.

Q. What experimental models are standard for studying this compound’s hepatoprotective and antitumor effects?

Hepatocarcinoma cell lines (e.g., HepG2) are commonly used to assess this compound’s induction of autophagy and apoptosis. Key assays include LC3-II immunoblotting (autophagy marker), caspase-3 activation (apoptosis), and mitochondrial membrane potential measurements. In vivo models often employ xenograft tumors in mice, with this compound administered orally (50–200 mg/kg/day) .

Q. How do researchers determine the optimal concentration range for this compound in cytotoxicity assays?

Dose-response curves are generated using cell viability assays (e.g., MTT or CCK-8) across a range of concentrations (5–80 μM). IC50 values are calculated, with NSCLC studies typically reporting efficacy at 20–40 μM . Parallel testing for β-actin expression ensures treatment specificity (i.e., non-toxic to normal cells).

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across cancer types be resolved?

Discrepancies may arise from tissue-specific signaling pathways (e.g., Notch-1 in NSCLC vs. autophagy in hepatocarcinoma). Researchers should conduct comparative studies using identical experimental conditions (e.g., concentration, exposure time) and validate findings with multi-omics approaches (transcriptomics/proteomics) to identify context-dependent mechanisms .

Q. What role does miR-34a play in mediating this compound’s anticancer effects?

this compound upregulates miR-34a, which directly targets Notch-1 mRNA, leading to reduced cell proliferation and invasiveness in NSCLC. Methodologically, miRNA microarrays and transfection with miR-34a inhibitors/mimics are used to confirm functional relationships. Dual-luciferase reporter assays validate miRNA-mRNA interactions .

Q. How should clinical trials be designed to evaluate this compound’s bioavailability and therapeutic synergy?

Phase I trials should prioritize pharmacokinetic profiling, using lipid-based formulations to enhance absorption. For combinatorial efficacy, preclinical studies can co-administer this compound with chemotherapeutics (e.g., cisplatin) and measure synergistic effects via Chou-Talalay analysis. Biomarkers like NF-κB activity or serum MMP-9 levels are critical endpoints .

Q. What statistical methods address variability in this compound’s cholesterol-modulating effects compared to other tocotrienols?

Mixed-effects models account for inter-study variability in lipid metabolism outcomes. Meta-analyses of randomized trials (e.g., this compound vs. gamma-tocotrienol) should adjust for baseline cholesterol levels and formulation differences. Note that this compound’s cholesterol effects are less pronounced than gamma’s, necessitating larger sample sizes .

Methodological Considerations

  • Data Contradiction Analysis : Use sensitivity analyses to test robustness of findings. For example, if this compound shows pro-apoptotic effects in NSCLC but not in breast cancer, compare baseline expression of Notch-1/Bcl-2 across cell types .
  • Ethical Reporting : Disclose all conflicts of interest and funding sources, particularly in studies involving patented formulations .
  • Reproducibility : Detailed protocols for animal studies (e.g., dosing, tumor measurement intervals) must align with ARRIVE guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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